Bis(3-chloropropyl)amine

描述

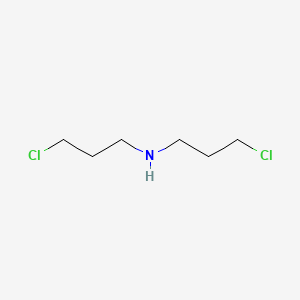

Bis(3-chloropropyl)amine is an organic compound with the molecular formula C6H13Cl2N. It is a derivative of propylamine, where two hydrogen atoms are replaced by 3-chloropropyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: Bis(3-chloropropyl)amine can be synthesized through the reaction of 3-chloropropylamine with an appropriate chlorinating agent. One common method involves the reaction of 3-chloropropylamine with thionyl chloride (SOCl2) under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as distillation and purification to remove any impurities .

化学反应分析

Types of Reactions: Bis(3-chloropropyl)amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding amides or nitriles .

科学研究应用

Organic Chemistry

Synthesis of Complex Molecules

Bis(3-chloropropyl)amine is widely used in organic synthesis due to its reactivity and ability to introduce chloropropyl groups into organic molecules. It participates in nucleophilic substitution reactions, which are essential for creating complex pharmaceuticals and agrochemicals. The compound's compatibility with various functional groups enhances its utility in synthetic pathways.

Case Study: Synthesis of Pharmaceuticals

Research has demonstrated that derivatives of this compound can be synthesized to produce receptor ligands and enzyme inhibitors. These derivatives have shown significant biological activity, leading to the development of new medications with improved efficacy and safety profiles.

Medicinal Chemistry

Precursor for Therapeutics

In medicinal chemistry, this compound serves as a precursor for synthesizing therapeutic agents. Its ability to form stable bonds with nitrogen-containing groups makes it particularly valuable for developing active pharmaceutical ingredients.

Case Study: Anthelmintic Drug Design

A study explored the potential of bis-3-chloropiperidines, related compounds to this compound, as anthelmintic agents. The synthesized derivatives exhibited activity against Caenorhabditis elegans and Schistosoma mansoni, showcasing the compound's relevance in drug design against parasitic infections .

Materials Science

Polymer Fabrication

this compound is instrumental in the design and fabrication of polymers, enhancing their thermal stability and mechanical strength. Its incorporation into polymer matrices allows for the development of functional materials with tailored properties.

Case Study: Stimuli-Responsive Polymers

Research has shown that this compound can be used to engineer stimuli-responsive polymers that react to environmental changes such as temperature or pH. These materials have applications in smart surfaces and self-healing materials.

Catalysis

Synthesis of Silane Coupling Agents

The compound is utilized in catalysis, particularly in synthesizing silane coupling agents through hydrosilylation reactions. These agents are crucial for producing various functional materials used in coatings and adhesives.

Environmental Applications

Biogas Purification

this compound plays a role in amine-based absorption processes for biogas upgrading, effectively removing carbon dioxide to enhance the calorific value of biomethane. Studies indicate that this method is both thermodynamically and economically efficient for sustainable energy production.

Biomedical Applications

Medical Devices and Tissue Engineering

In the biomedical field, this compound contributes to creating biocompatible materials used in medical devices, implants, and tissue engineering. Its chemical stability allows for safe interactions with biological systems, improving the performance and longevity of these devices.

Organic Electronics

Conductive Polymers and OLEDs

The compound is also explored for its application in organic electronics, particularly in developing conductive polymers and organic light-emitting diodes (OLEDs). Its incorporation allows for fine-tuning electrical properties essential for device functionality.

Photovoltaics

Solar Energy Conversion

this compound enhances the efficiency of photovoltaic materials by modifying their surface properties to improve light absorption and charge transport capabilities. This application is crucial for developing more efficient solar cells.

Summary Table of Applications

| Application Area | Specific Uses | Key Outcomes |

|---|---|---|

| Organic Chemistry | Synthesis of pharmaceuticals | Development of effective receptor ligands |

| Medicinal Chemistry | Precursor for therapeutic agents | New medications with improved safety profiles |

| Materials Science | Polymer fabrication | Enhanced thermal stability and mechanical strength |

| Catalysis | Synthesis of silane coupling agents | Functional materials for coatings |

| Environmental | Biogas purification | Increased biomethane calorific value |

| Biomedical | Medical devices and tissue engineering | Improved performance and longevity |

| Organic Electronics | Conductive polymers and OLEDs | More efficient electronic devices |

| Photovoltaics | Solar energy conversion | Higher solar cell efficiencies |

作用机制

The mechanism of action of Bis(3-chloropropyl)amine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. For instance, it has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidase and diamine oxidase. These interactions can lead to various biochemical effects, influencing cellular processes and pathways.

相似化合物的比较

Bis(2-chloroethyl)amine: Similar in structure but with ethyl groups instead of propyl groups.

Bis(3-chloropropyl)ether: Contains ether linkages instead of amine groups.

3-Chloropropylamine: A simpler compound with only one 3-chloropropyl group.

Uniqueness: Bis(3-chloropropyl)amine is unique due to its dual 3-chloropropyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes where other similar compounds may not be as effective .

生物活性

Bis(3-chloropropyl)amine (BCPA) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the synthesis, biological properties, and implications of BCPA, supported by data tables and relevant research findings.

Synthesis of this compound

BCPA can be synthesized through various methods involving alkylation reactions. The synthesis typically involves chloropropyl amines, which can be derived from the reaction of 3-chloropropanol with ammonia or primary amines under controlled conditions.

Biological Activity Overview

BCPA exhibits a range of biological activities, including mutagenic properties, enzyme inhibition, and potential anti-cancer effects. The following sections detail these activities based on recent studies.

1. Mutagenicity

Research indicates that BCPA is mutagenic, particularly in bacterial models such as Salmonella typhimurium. Studies have shown that it induces DNA alkylation, leading to mutations. This property is significant as it mirrors the mechanisms of action seen in certain chemotherapeutic agents, which utilize alkylation for therapeutic effects .

| Compound | Mutagenicity | Test Organism |

|---|---|---|

| This compound | Positive | Salmonella typhimurium TA1535 |

| Other chlorinated amines | Varies | Various strains |

2. Enzyme Inhibition

BCPA has been studied for its potential to inhibit various enzymes. For instance, it has shown activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition suggests a potential role in treating neurodegenerative diseases such as Alzheimer's disease .

3. Antitumor Activity

The compound's structure allows it to interact with DNA, potentially leading to antitumor activity. Its mechanism involves forming cross-links in DNA, which can inhibit cancer cell proliferation. Research has indicated that similar compounds with chlorinated groups exhibit enhanced antitumor properties due to their ability to alkylate DNA .

Case Studies

Several studies have explored the biological implications of BCPA:

- A study published in Environmental Science & Technology highlighted the mutagenic effects of BCPA in sewage sludge samples, suggesting its relevance in environmental monitoring and human exposure assessments .

- Research on analogs of BCPA revealed that increasing the length of the alkyl chain enhances mutagenicity and cytotoxicity, which is crucial for understanding its pharmacological profile .

属性

IUPAC Name |

3-chloro-N-(3-chloropropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2N/c7-3-1-5-9-6-2-4-8/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUJQKYOLXSFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329550 | |

| Record name | Bis(3-chloropropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102073-95-0 | |

| Record name | Bis(3-chloropropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。